molecular formula C10H7F2NO2 B3147745 1(2H)-Isoquinolinone, 5-(difluoromethoxy)- CAS No. 630422-85-4

1(2H)-Isoquinolinone, 5-(difluoromethoxy)-

Cat. No.: B3147745
CAS No.: 630422-85-4
M. Wt: 211.16 g/mol
InChI Key: JDTRKFMIOFLRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(2H)-Isoquinolinone, 5-(difluoromethoxy)- is a chemical compound characterized by the presence of an isoquinolinone core with a difluoromethoxy substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-mediated stepwise difluoromethylation reaction, which utilizes difluoromethylation reagents to introduce the CF2H group . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, leveraging advanced catalytic systems to ensure efficiency and cost-effectiveness. The use of non-ozone depleting difluorocarbene reagents has streamlined access to such molecules, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Isoquinolinone, 5-(difluoromethoxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Typically used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of the difluoromethoxy group with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoquinolinones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1(2H)-Isoquinolinone, 5-(difluoromethoxy)- involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to act as a hydrogen-bond donor, which can influence its binding affinity to various enzymes or receptors . This interaction can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Uniqueness: 1(2H)-Isoquinolinone, 5-(difluoromethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its hydrogen-bonding capabilities, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(difluoromethoxy)-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-8-3-1-2-7-6(8)4-5-13-9(7)14/h1-5,10H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTRKFMIOFLRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1(2H)-Isoquinolinone, 5-(difluoromethoxy)-
Reactant of Route 2
Reactant of Route 2
1(2H)-Isoquinolinone, 5-(difluoromethoxy)-
Reactant of Route 3
1(2H)-Isoquinolinone, 5-(difluoromethoxy)-
Reactant of Route 4
1(2H)-Isoquinolinone, 5-(difluoromethoxy)-
Reactant of Route 5
1(2H)-Isoquinolinone, 5-(difluoromethoxy)-
Reactant of Route 6
Reactant of Route 6
1(2H)-Isoquinolinone, 5-(difluoromethoxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.